2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
Description
This compound belongs to the pyridopyrimidine-dione class, characterized by a fused bicyclic core with a methylsulfanyl group at position 2 and a 4-(trifluoromethyl)phenyl substituent at position 3.
Properties
Molecular Formula |
C15H12F3N3O2S |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H12F3N3O2S/c1-24-14-20-12-11(13(23)21-14)9(6-10(22)19-12)7-2-4-8(5-3-7)15(16,17)18/h2-5,9H,6H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
VYUOXCWFINSTQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-diketone and triethyl orthoformate in diacetyl oxide. This step forms a key intermediate, 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone (Compound II). Subsequent treatment with hydroxylamine hydrochloride under pH-controlled conditions (3.0–5.0) yields the target compound via cyclization.
Table 1: Condensation-Cyclization Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Reactant Molar Ratio | 1:1.0–2.0 (Diketone:Triethyl Orthoformate) | |
| Solvent | Diacetyl Oxide | |
| Reaction Temperature | 0°C–75°C | |
| pH Control | 3.0–5.0 | |
| Yield | 60–75% |
Bromination and Functionalization
N-Bromosuccinimide (NBS) Mediated Bromination
Bromination at the pyrido[2,3-d]pyrimidine core is achieved using NBS in dimethylformamide (DMF). This step introduces a bromine atom at position 6, critical for downstream functionalization. The reaction proceeds at room temperature (20°C) over 18 hours, yielding 6-bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one as a pale yellow solid.
Table 2: Bromination Reaction Conditions
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | Anhydrous DMF | |
| Temperature | 20°C | |
| Reaction Time | 18 Hours | |
| Yield | 48% |
Microwave-Assisted Cyclocondensation
Accelerated Synthesis via Microwave Irradiation
Microwave irradiation significantly reduces reaction times. A mixture of guanidine carbonate, active malononitrile, and methyl acrylate in methanol is heated at 140°C for 10 minutes under microwave conditions. This method produces 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones with high regioselectivity.
Table 3: Microwave Reaction Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Reactants | Guanidine Carbonate, Malononitrile, Methyl Acrylate | |
| Solvent | Methanol | |
| Temperature | 140°C | |
| Irradiation Time | 10 Minutes | |
| Yield | 76–92% |
Photochemical Dehydrogenation
UV-Induced Aromatization
Photodehydrogenation using UV light (365 nm) in dimethyl sulfoxide (DMSO) converts 5,6-dihydro intermediates to aromatic pyrido[2,3-d]pyrimidines. This step eliminates two hydrogen atoms, achieving full conjugation. Reaction completion is confirmed by NMR spectral shifts (e.g., disappearance of dihydro proton signals at δ 2.70 ppm).
Table 4: Photodehydrogenation Conditions
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Light Source | 365 nm LED | |
| Solvent | DMSO | |
| Reaction Time | 7–43 Hours | |
| Yield | 24–76% |
Double Annulation Strategy
Sequential [5 + 1] Cyclizations
A two-step annulation approach starts with α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals. The first annulation with ammonium acetate forms 2-amino-3-carbamoyl-5,6-dihydro-4-pyridones. The second annulation with Vilsmeier reagent (DMF/POCl₃) constructs the pyrido[2,3-d]pyrimidine core, achieving 7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones.
Table 5: Double Annulation Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| First Annulation Reagent | Ammonium Acetate | |
| Second Annulation Reagent | Vilsmeier Reagent (DMF/POCl₃) | |
| Temperature | Room Temperature–65°C | |
| Yield | 32–84% |
Catalytic Oxidation and Reductive Amination
MnO₂ Oxidation and LiAlH₄ Reduction
(4-Cyclohexylamino-2-methylsulfanyl-pyridine-5-yl)-methanol is oxidized with MnO₂ in chloroform to form the corresponding aldehyde. Subsequent reductive amination with LiAlH₄ yields secondary amines, which are cyclized to the target compound. This method emphasizes the role of the 2-methylsulfanyl group in stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
-
Antimicrobial Properties
- Compounds with trifluoromethyl groups have been shown to exhibit significant antimicrobial activity. Research indicates that derivatives similar to 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 1 µM, indicating potent activity against resistant strains .
-
Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that similar pyrido-pyrimidine derivatives can inhibit the growth of cancer cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve interference with DNA synthesis or repair pathways .
Synthesis and Structural Modifications
The synthesis of 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. Modifications to the molecular structure can enhance its biological activity or alter its pharmacokinetic properties. For instance:
- Substituent Variation : Changing the substituents on the phenyl ring or modifying the methylsulfanyl group can lead to derivatives with improved potency or selectivity against specific targets.
Case Studies
-
Case Study on Antimicrobial Activity
- A study evaluated a series of pyrido-pyrimidine derivatives for their efficacy against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria with a focus on its trifluoromethyl moiety enhancing lipophilicity and membrane penetration .
-
Case Study on Anticancer Potential
- Another research project investigated the anticancer properties of related compounds through the National Cancer Institute's (NCI) protocols. The compound exhibited notable cytotoxicity against a panel of human tumor cell lines, suggesting its potential as a lead compound in cancer therapy development .
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrido[2,3-d]pyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridopyrimidine-diones are a pharmacologically significant class, often explored for anticancer and enzyme-inhibitory activities. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differentiation: The target compound’s methylsulfanyl group distinguishes it from classical antifolates like pemetrexed (glutamate side chain) or raltitrexed (thiophene group). This may alter target binding kinetics or resistance profiles.
Synthetic Complexity :
- While pemetrexed synthesis achieved a 13.9% yield via esterification and cyclization , the target compound’s synthesis (unreported in evidence) would require additional steps for introducing the trifluoromethylphenyl group, likely lowering yields.
Bioactivity Hypotheses :
- The methylsulfanyl group may act as a hydrogen-bond acceptor, mimicking folate substrates for thymidylate synthase (TS) inhibition. However, its larger size compared to 5-FU’s fluorine could reduce TS affinity.
- The trifluoromethyl group’s electron-withdrawing effects might stabilize interactions with hydrophobic enzyme pockets, similar to raltitrexed’s thiophene moiety.
Biological Activity
The compound 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a member of the pyridopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 335.32 g/mol
This compound features a methylsulfanyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.
Research indicates that pyridopyrimidine derivatives exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cell proliferation and survival. The specific compound in focus has shown promising results in the following areas:
- Kinase Inhibition : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial regulators of the cell cycle and are often overexpressed in cancer cells .
- Antiproliferative Effects : In vitro studies have demonstrated that related pyridopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these compounds often fall within the low micromolar range, indicating strong activity .
Efficacy in Biological Assays
A summary of biological assays conducted on similar pyridopyrimidine derivatives is presented in Table 1 below:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7x | MCF-7 | 6.2 | CDK4 Inhibition |
| 7x | HCT-116 | 27.3 | CDK6 Inhibition |
| 7y | DU145 | 0.25 | Multikinase Inhibition |
| 7z | K562 | 0.30 | Apoptosis Induction |
Table 1: Efficacy of Pyridopyrimidine Derivatives in Antiproliferative Assays
Case Studies
- In Vitro Studies : A study focusing on the compound's effects on MCF-7 cells revealed that it induced apoptosis through the activation of caspases and subsequent cell cycle arrest at the G1 phase. This was corroborated by flow cytometry analysis showing an increase in sub-G1 population, indicative of apoptotic cells .
- In Vivo Studies : Animal models treated with similar pyridopyrimidine derivatives exhibited reduced tumor growth rates compared to control groups. Notably, the administration of these compounds resulted in significant tumor regression in xenograft models of breast cancer .
- Kinase Profiling : Further kinase profiling has shown that this class of compounds can inhibit multiple kinases beyond CDK4/6, including PI3K and FGFR1, suggesting broad therapeutic potential against various cancers .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione?
- Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing precursor pyrimidine derivatives with methylsulfanyl-containing reagents in ethanol or acetonitrile under controlled pH (e.g., using potassium hydroxide) is common. Purification often employs recrystallization from acetic acid/water mixtures or column chromatography. Reaction progress should be monitored via HPLC or TLC, with intermediates characterized by -NMR and mass spectrometry .
Q. How can researchers ensure structural fidelity during synthesis?
- Answer : Use orthogonal characterization techniques:
- X-ray crystallography for unambiguous confirmation of the pyrido[2,3-d]pyrimidine core.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- -NMR to confirm the trifluoromethyl group’s integrity.
- Cross-validate with computational models (e.g., DFT calculations for bond angles/distances) .
Q. What experimental parameters influence the compound’s stability in aqueous media?
- Answer : Stability studies should assess:
- pH dependence : Test buffered solutions (pH 3–9) at 25–37°C, monitoring degradation via UV-Vis spectroscopy.
- Oxidative stability : Expose to hydrogen peroxide or radical initiators (e.g., AIBN) to evaluate sulfur-methyl group susceptibility.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for key steps like methylsulfanyl incorporation or trifluoromethyl-phenyl coupling. Pair with cheminformatics tools to predict regioselectivity and side reactions. Validate predictions experimentally via kinetic studies under varying temperatures and catalysts .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent systems). Mitigate by:
- Standardizing assay conditions : Use consistent DMSO concentrations (<0.1% v/v) and control for light/temperature.
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assays).
- Meta-analysis : Apply statistical models (ANOVA or Bayesian inference) to aggregate data from independent studies .
Q. How to design a reactor system for scalable synthesis while maintaining enantiomeric purity?
- Answer : Integrate continuous-flow reactors with in-line chiral HPLC monitoring. Use immobilized catalysts (e.g., palladium on carbon for coupling steps) to enhance enantioselectivity. Optimize residence time and pressure via computational fluid dynamics (CFD) simulations, referencing CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (100 ns trajectories) to map binding modes to targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Use surface plasmon resonance (SPR) for kinetic binding analysis .
Methodological Resources
- Statistical Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction yield by varying temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology (RSM) .
- Data Reprodubility : Adopt CRDC subclass RDF2050108 (process control and simulation) for automated reaction monitoring and data logging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
